![molecular formula C17H18ClN3O3 B2802907 4-(benzyloxy)-2-chloro-N-[(ethylcarbamoyl)amino]benzamide CAS No. 478039-96-2](/img/structure/B2802907.png)
4-(benzyloxy)-2-chloro-N-[(ethylcarbamoyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(benzyloxy)-2-chloro-N-[(ethylcarbamoyl)amino]benzamide is an organic compound with a complex structure that includes a benzyloxy group, a chlorobenzoyl group, and a hydrazinecarboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-2-chloro-N-[(ethylcarbamoyl)amino]benzamide typically involves multiple steps. One common route starts with the preparation of the benzyloxy intermediate, followed by chlorination to introduce the chlorobenzoyl group. The final step involves the reaction of the chlorobenzoyl intermediate with N-ethylhydrazinecarboxamide under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
4-(benzyloxy)-2-chloro-N-[(ethylcarbamoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoquinones.
Reduction: The chlorobenzoyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoquinones, while reduction of the chlorobenzoyl group can yield benzyl alcohols .
科学研究应用
4-(benzyloxy)-2-chloro-N-[(ethylcarbamoyl)amino]benzamide has several scientific research applications:
作用机制
The mechanism of action of 4-(benzyloxy)-2-chloro-N-[(ethylcarbamoyl)amino]benzamide involves its interaction with specific molecular targets. The benzyloxy and chlorobenzoyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The hydrazinecarboxamide moiety may also play a role in binding to these targets, enhancing the compound’s overall efficacy .
相似化合物的比较
Similar Compounds
4-(benzyloxy)-2-hydroxybenzaldehyde: This compound shares the benzyloxy group and has similar reactivity in oxidation and reduction reactions.
4-(benzyloxy)benzyl chloride: Similar in structure, this compound is used in the synthesis of various organic molecules.
2-(4-(benzyloxy)-5-(hydroxyl)phenyl): This compound has similar biological activities and applications.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its potential as a pharmaceutical intermediate make it a valuable compound for research and industrial applications .
生物活性
The compound 4-(benzyloxy)-2-chloro-N-[(ethylcarbamoyl)amino]benzamide , with the CAS number 478039-96-2 , has garnered attention in recent research for its potential biological activities, particularly in cancer therapy and as a histone deacetylase (HDAC) inhibitor. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H18ClN3O3
- Molecular Weight : 347.79 g/mol
- Structure : The compound features a benzyloxy group and a chloro-substituted benzamide structure, which are critical for its biological activity.
This compound functions primarily as an HDAC inhibitor. HDACs play a crucial role in the regulation of gene expression through the removal of acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound can promote the acetylation of histones, resulting in an open chromatin structure and enhanced gene expression associated with apoptosis and cell cycle arrest.
Antitumor Effects
Recent studies have highlighted the antitumor potential of this compound. It has been shown to exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values : The compound demonstrated IC50 values in the low micromolar range against several solid tumor cell lines, indicating potent inhibitory effects on cell proliferation.
These results suggest that this compound could be a promising candidate for further development as an anticancer agent.
Histone Deacetylase Inhibition
The compound has been characterized as a selective HDAC inhibitor, particularly against class I HDACs (HDAC1, HDAC2, and HDAC3). The selectivity and potency against these enzymes are crucial for minimizing side effects typically associated with broader-spectrum HDAC inhibitors.
- Selectivity Profile :
HDAC Isoform | IC50 (nM) |
---|---|
HDAC1 | 95.2 |
HDAC2 | 260.7 |
HDAC3 | 255.7 |
This selectivity profile indicates that the compound could effectively modulate epigenetic pathways involved in cancer progression without significantly affecting other cellular processes.
Case Studies
- In Vitro Studies : In vitro assays demonstrated that treatment with this compound resulted in G2/M phase cell cycle arrest and induced apoptosis in HepG2 cells. These findings were corroborated by flow cytometry analyses, which showed increased sub-G1 populations indicative of apoptotic cells.
- In Vivo Efficacy : In xenograft models, administration of the compound led to significant tumor growth inhibition compared to controls, reinforcing its potential as a therapeutic agent in oncology.
- Combination Therapy : Studies have also explored the efficacy of combining this compound with other chemotherapeutic agents such as taxol and camptothecin, revealing enhanced anticancer activity when used synergistically.
属性
IUPAC Name |
1-[(2-chloro-4-phenylmethoxybenzoyl)amino]-3-ethylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-2-19-17(23)21-20-16(22)14-9-8-13(10-15(14)18)24-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,20,22)(H2,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXTWEWMJLRLAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NNC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。